molecular formula C11H11N3O4S B6588226 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid CAS No. 2138396-31-1

6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid

Cat. No. B6588226
M. Wt: 281.3
InChI Key:
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Description

6-[(4-Methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid (6-MMPPCA) is an organic compound that has been of interest to scientists for its potential applications in various fields. 6-MMPPCA is a derivative of pyridine and belongs to the class of sulfonylpyrazolines. It is a white crystalline solid with a melting point of 152-154 °C and a boiling point of 230-232 °C. It has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid involves the reaction of 2-chloronicotinic acid with 4-methanesulfonyl-1H-pyrazole-5-carbaldehyde in the presence of a base to form the intermediate compound, which is then further reacted with formaldehyde and a reducing agent to yield the final product.

Starting Materials
2-chloronicotinic acid, 4-methanesulfonyl-1H-pyrazole-5-carbaldehyde, base, formaldehyde, reducing agent

Reaction
Step 1: 2-chloronicotinic acid is reacted with 4-methanesulfonyl-1H-pyrazole-5-carbaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound., Step 2: The intermediate compound is then further reacted with formaldehyde and a reducing agent, such as sodium borohydride, to yield the final product, 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid.

Mechanism Of Action

The mechanism of action of 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid is not fully understood. It is believed to act as an inhibitor of AChE and MAO, which leads to an increase in the levels of acetylcholine and neurotransmitters such as serotonin and dopamine. It is also thought to act as an agonist of the muscarinic acetylcholine receptor (mAChR), which is involved in the regulation of memory and learning.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid are not fully understood. Studies have shown that it can inhibit the enzyme AChE, which leads to an increase in the levels of acetylcholine. This increase in acetylcholine can lead to improved cognitive function, increased alertness, and improved memory. In addition, 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid has been shown to inhibit the enzyme MAO, which leads to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to improved mood and reduced symptoms of depression.

Advantages And Limitations For Lab Experiments

The use of 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid in laboratory experiments. It is a relatively new compound and the mechanism of action is not fully understood. In addition, it has not been extensively studied and there is limited data available on its safety and toxicity in humans.

Future Directions

There are several possible future directions for the study of 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid. Further research is needed to better understand the mechanism of action and the biochemical and physiological effects of this compound. In addition, studies should be conducted to determine the long-term safety and toxicity of 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid in humans. Finally, further research should be conducted to explore potential applications of 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid in the treatment of Alzheimer’s disease and other neurological disorders, as well as in the treatment of depression and other mental health disorders.

Scientific Research Applications

6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid has been used in various scientific research applications. It has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is thought to be beneficial for the treatment of Alzheimer’s disease and other neurological disorders. 6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid has also been studied for its potential to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO could lead to an increase in the levels of these neurotransmitters, which could be beneficial for the treatment of depression and other mental health disorders.

properties

CAS RN

2138396-31-1

Product Name

6-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]pyridine-2-carboxylic acid

Molecular Formula

C11H11N3O4S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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